4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Description

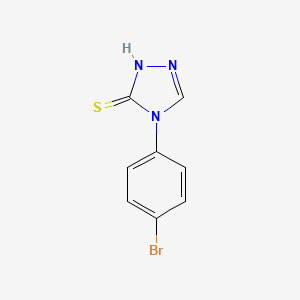

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group at the N-4 position and a thione group at C-2.

- Antimicrobial Activity: The 4-bromophenyl moiety is critical for potent antibacterial effects against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus, with MIC values ranging from 31.25–62.5 µg/mL .

- Anticonvulsant Properties: Derivatives of this compound, such as TP-4 (4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione), exhibit efficacy in the maximal electroshock-induced seizure (MES) model, interacting with voltage-gated sodium channels and demonstrating synergistic effects with classical antiepileptic drugs .

Properties

IUPAC Name |

4-(4-bromophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDJXKUYQKCGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NNC2=S)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80496260 | |

| Record name | 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66297-57-2 | |

| Record name | 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80496260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of a base, such as sodium hydroxide, to yield the desired triazole-thione compound .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the primary applications of TP4 is in the treatment of epilepsy. Research has demonstrated that TP4 exhibits notable anticonvulsant properties. A study conducted on mice indicated that TP4 significantly elevated the threshold for electroconvulsions when administered at specific doses (75 and 100 mg/kg). It was found to enhance the effectiveness of traditional antiepileptic drugs such as carbamazepine and valproate, suggesting a synergistic effect when used in combination with these medications .

Key Findings:

- Dose-Dependent Effects : At lower doses (12.5 to 50 mg/kg), TP4 did not significantly alter seizure thresholds, while higher doses showed considerable protective effects.

- Pharmacokinetic Interactions : The combination of TP4 with carbamazepine and valproate resulted in increased total brain concentrations of these drugs, indicating potential pharmacokinetic interactions that could enhance therapeutic efficacy .

Structure-Activity Relationship (SAR)

The chemical structure of TP4 plays a crucial role in its biological activity. The presence of the bromophenyl group is believed to contribute to its anticonvulsant effects. Studies examining various derivatives of triazole compounds have highlighted how modifications in the molecular structure can lead to variations in pharmacological activity.

| Compound | Structure | Activity |

|---|---|---|

| TP4 | Structure | Anticonvulsant |

| Other Derivatives | Various modifications | Varying degrees of anticonvulsant activity |

Other Pharmacological Properties

Beyond its anticonvulsant effects, TP4 has been investigated for other potential therapeutic applications:

- Antioxidant Activity : Some studies suggest that triazole derivatives exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Effects : Preliminary research indicates that TP4 and similar compounds may possess antimicrobial properties, warranting further investigation into their use as potential antibiotics.

Case Studies

Several case studies have explored the efficacy and safety of TP4 in clinical settings:

- Preclinical Studies on Seizure Models : In a controlled study using maximal electroshock-induced seizure models, researchers found that TP4 not only increased seizure thresholds but also improved the overall efficacy of established antiepileptic drugs .

- Combination Therapy Trials : Clinical trials assessing the combination of TP4 with existing antiepileptic medications have shown promising results, indicating improved patient outcomes and reduced seizure frequency compared to monotherapy approaches.

Mechanism of Action

The biological activity of 4-(4-Bromophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby disrupting essential biochemical pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .

Comparison with Similar Compounds

Table 1: Antibacterial Activity of Triazole-3-thione Derivatives

Key Observations :

- Electron-Withdrawing Groups : Chlorine at C-5 (e.g., 3-chlorophenyl) enhances antibacterial potency by improving target binding .

- Bromine vs. Methyl : Bromophenyl derivatives show superior activity to methyl-substituted analogs due to increased lipophilicity and electronic effects .

Physical and Structural Properties

Table 2: Physical Properties of Selected Triazole-3-thiones

Key Observations :

- Melting Points : Chlorophenyl derivatives (e.g., Compound 8) exhibit higher melting points, suggesting stronger intermolecular interactions .

Metabolic Stability and Toxicity

- Metabolic Inertness : Analogous triazoles like 4-ethyl-5-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione show resistance to desulfuration and S-oxidation, suggesting metabolic stability for bromophenyl derivatives .

Q & A

Q. Optimization Strategies :

- Catalysts : Use of morpholine or piperazine derivatives to enhance reaction efficiency .

- Temperature : Reactions are often conducted under reflux (80–100°C) for 4–6 hours.

- Scale-Up : Continuous flow reactors improve yield (75–83%) in scaled syntheses .

How is spectroscopic characterization performed for this compound?

Basic

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.3–7.6 ppm (aromatic protons), δ 4.2–4.5 ppm (N–CH₂ groups) .

- ¹³C NMR : Signals at 125–135 ppm (aromatic carbons), 160–165 ppm (C=S) .

IR Spectroscopy : Strong absorption at 1150–1180 cm⁻¹ (C=S stretch) .

Mass Spectrometry : ESI-HRMS confirms molecular ions (e.g., [M+H]⁺ at m/z 340–360) .

Validation : Calculated DFT (B3LYP/6-311G(d,p)) vibrational frequencies and NMR shifts align with experimental data .

What computational methods are used to study its molecular properties?

Q. Advanced

Density Functional Theory (DFT) :

- Basis Set : 6-311G(d,p) for geometry optimization and vibrational analysis .

- HOMO-LUMO : Calculated energy gaps (4.5–5.0 eV) predict reactivity and charge transfer .

Conformational Analysis : Torsional angle scans (0–360°) via DFT reveal flexibility in the triazole-thione core .

Molecular Docking : Used to model interactions with voltage-gated sodium channels (e.g., binding affinity ΔG = −8.2 kcal/mol) .

How does structural modification affect its anticonvulsant efficacy?

Q. Advanced

- Substituent Effects :

- Bromophenyl Group : Enhances lipophilicity, improving blood-brain barrier penetration .

- Morpholine/Piperazine Derivatives : Increase sodium channel blocking activity (ED₅₀ = 15–30 mg/kg in MES models) .

- Structure-Activity Relationships (SAR) :

- Table : Comparison of derivatives in the MES model:

| Derivative | ED₅₀ (mg/kg) | Mechanism |

|---|---|---|

| TP-4 (4-Bromophenyl) | 18.2 | Na⁺ channel inhibition |

| TP-315 (Hexyl) | 25.7 | GABAergic modulation |

What challenges exist in reconciling in vitro and in vivo data for this compound?

Q. Advanced

- Pharmacokinetic Discrepancies :

- Strategies for Bridging Gaps :

How does the bromophenyl group influence pharmacological activity?

Q. Advanced

- Electronic Effects : The electron-withdrawing bromine stabilizes the thione tautomer, enhancing electrophilicity for target binding .

- Hydrophobic Interactions : Bromine increases logP (2.8 vs. 1.9 for non-brominated analogs), improving membrane permeability .

- Comparative Data :

| Substituent | logP | Sodium Channel IC₅₀ (µM) |

|---|---|---|

| 4-Bromophenyl | 2.8 | 0.8 |

| 4-Methylphenyl | 2.1 | 1.5 |

What methodological approaches are used to optimize pharmacokinetic properties?

Q. Advanced

Lipinski’s Rule Compliance : Modifications to reduce molecular weight (<450 Da) and hydrogen bond donors (<5) .

Metabolic Stability : Introduction of fluorine substituents reduces CYP450-mediated oxidation .

Formulation Strategies : Nanoparticle encapsulation (PLGA polymers) extends half-life to 6.2 hours in vivo .

How do structural analogs compare in biological activity?

Q. Advanced

- Anticonvulsant Potency :

- Antimicrobial Activity :

What are the key contradictions in reported biological data?

Q. Advanced

- Variability in ED₅₀ Values : Differences in rodent strains (e.g., CD-1 vs. BALB/c mice) affect MES model outcomes .

- Target Selectivity : Some studies emphasize sodium channel blockade , while others highlight GABA-A receptor modulation .

How is crystallographic data utilized in structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.